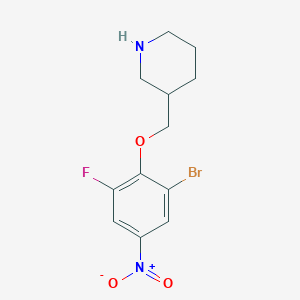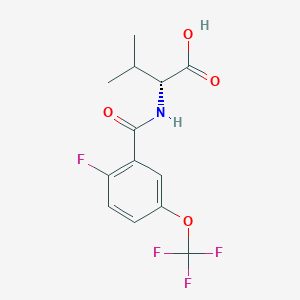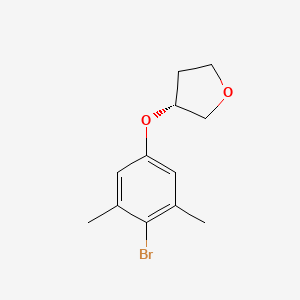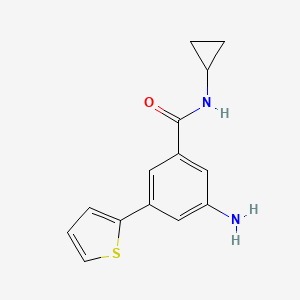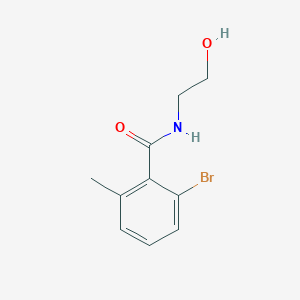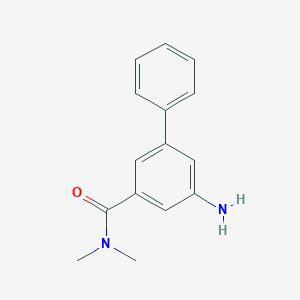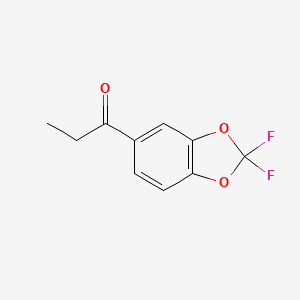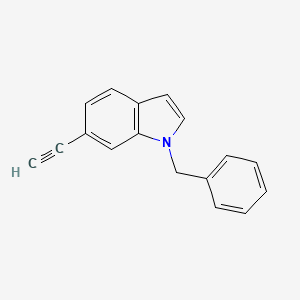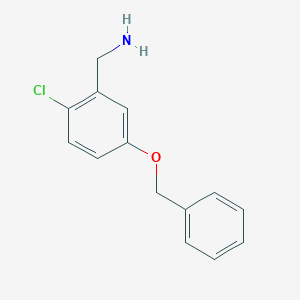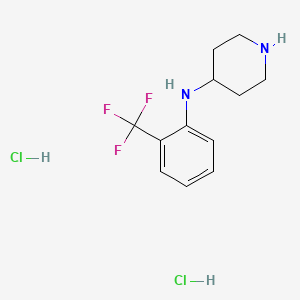![molecular formula C17H25BF3NO5S B8127727 N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide](/img/structure/B8127727.png)
N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide: is a complex organic compound featuring a trifluoromethoxy group, a sulfonamide group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-2-trifluoromethoxybenzenesulfonamide and bis(pinacolato)diboron.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and at temperatures ranging from room temperature to 100°C.
Industrial Production Methods:
Scale-Up Considerations: Industrial production would involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include continuous flow reactors for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester site, converting it to a boronic acid or other oxidized forms.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Amines or reduced sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The boronate ester moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting enzymes or receptors that interact with boron-containing compounds.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability or activity.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, owing to its unique functional groups.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The boronate ester can act as an inhibitor for enzymes that interact with boron-containing compounds, such as proteases.
Receptor Binding: The trifluoromethoxy and sulfonamide groups can enhance binding affinity to certain receptors, making it useful in drug design.
Comparison with Similar Compounds
4-Bromo-2-trifluoromethoxybenzenesulfonamide: A precursor in the synthesis of the target compound.
Bis(pinacolato)diboron: Another boronate ester used in similar cross-coupling reactions.
N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzenesulfonamide: A structurally similar compound lacking the trifluoromethoxy group.
Uniqueness:
- The presence of the trifluoromethoxy group in N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide enhances its chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BF3NO5S/c1-14(2,3)22-28(23,24)13-9-8-11(10-12(13)25-17(19,20)21)18-26-15(4,5)16(6,7)27-18/h8-10,22H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPPGZDNSNNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)NC(C)(C)C)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
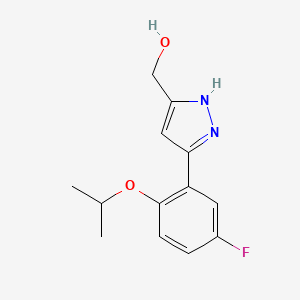
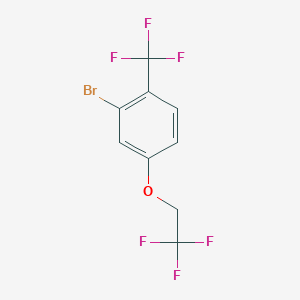
![N-[(3-Iodophenyl)methyl]cyclopentanamine](/img/structure/B8127660.png)
